molecular formula C15H20O B8182590 1-(tert-Butyl)-3-ethynyl-2-isopropoxybenzene

1-(tert-Butyl)-3-ethynyl-2-isopropoxybenzene

Cat. No.: B8182590
M. Wt: 216.32 g/mol
InChI Key: AZOVIYULYNFTGM-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-3-ethynyl-2-isopropoxybenzene is an organic compound characterized by the presence of a tert-butyl group, an ethynyl group, and an isopropoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyl)-3-ethynyl-2-isopropoxybenzene typically involves multiple steps, starting from readily available precursors One common method involves the alkylation of a benzene derivative with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chlorideFinally, the isopropoxy group can be introduced through an etherification reaction using isopropyl alcohol and a suitable acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyl)-3-ethynyl-2-isopropoxybenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(tert-Butyl)-3-ethynyl-2-isopropoxybenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-3-ethynyl-2-isopropoxybenzene involves its interaction with molecular targets through various pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the tert-butyl and isopropoxy groups can influence the compound’s steric and electronic properties. These interactions can modulate the compound’s reactivity and binding affinity to specific targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the tert-butyl group provides steric hindrance, the ethynyl group offers opportunities for further functionalization, and the isopropoxy group enhances solubility and electronic effects .

Properties

IUPAC Name

1-tert-butyl-3-ethynyl-2-propan-2-yloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O/c1-7-12-9-8-10-13(15(4,5)6)14(12)16-11(2)3/h1,8-11H,2-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOVIYULYNFTGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC=C1C(C)(C)C)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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